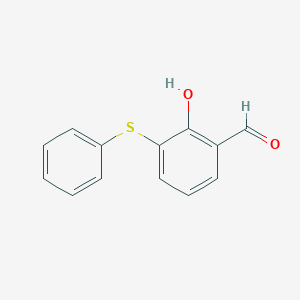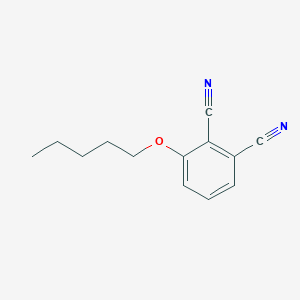
3-(Pentyloxy)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentyloxy)benzene-1,2-dicarbonitrile: is an organic compound with the molecular formula C13H14N2O It consists of a benzene ring substituted with a pentyloxy group at the third position and two cyano groups at the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentyloxy)benzene-1,2-dicarbonitrile typically involves the alkylation of 3-hydroxybenzene-1,2-dicarbonitrile with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the cyano groups can yield primary amines.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(Pentyloxy)benzaldehyde or 3-(Pentyloxy)benzoic acid.
Reduction: Formation of 3-(Pentyloxy)benzene-1,2-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(Pentyloxy)benzene-1,2-dicarbonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be studied to identify new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its properties can be tailored to meet specific requirements for various applications.
Mechanism of Action
The mechanism of action of 3-(Pentyloxy)benzene-1,2-dicarbonitrile and its derivatives involves interactions with molecular targets through various pathways. The cyano groups can participate in hydrogen bonding and dipole-dipole interactions, while the pentyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the compound’s biological activity and its ability to interact with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
- 3-(Methoxy)benzene-1,2-dicarbonitrile
- 3-(Ethoxy)benzene-1,2-dicarbonitrile
- 3-(Butoxy)benzene-1,2-dicarbonitrile
Comparison: Compared to its analogs, 3-(Pentyloxy)benzene-1,2-dicarbonitrile has a longer alkyl chain, which can affect its solubility, melting point, and reactivity. The pentyloxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Its unique structure allows for specific interactions in chemical and biological systems, distinguishing it from other similar compounds.
Properties
CAS No. |
212136-72-6 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-pentoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H14N2O/c1-2-3-4-8-16-13-7-5-6-11(9-14)12(13)10-15/h5-7H,2-4,8H2,1H3 |
InChI Key |
XEVVFPBOPICHBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


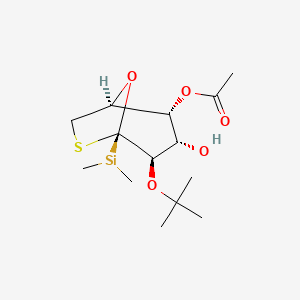
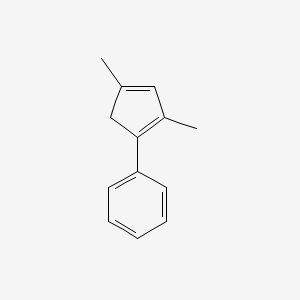
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)
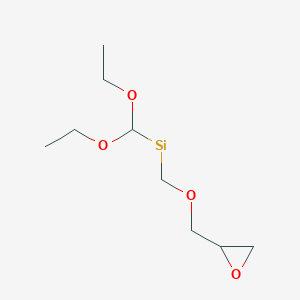
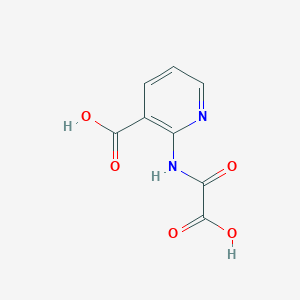
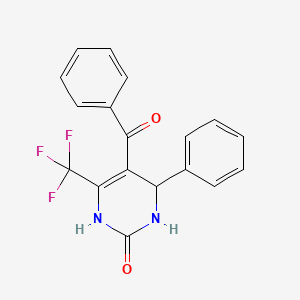
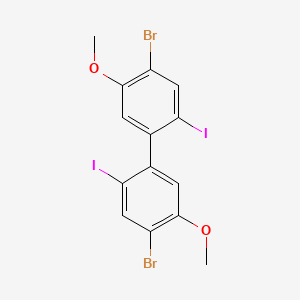
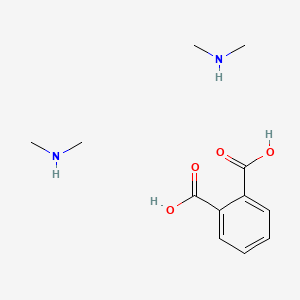
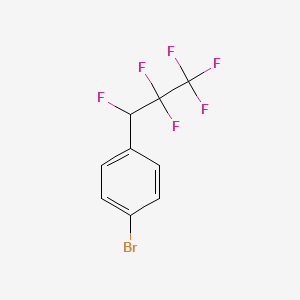
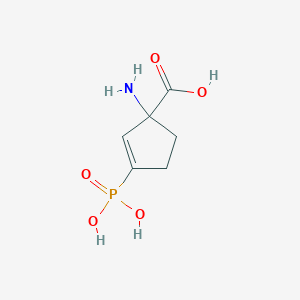
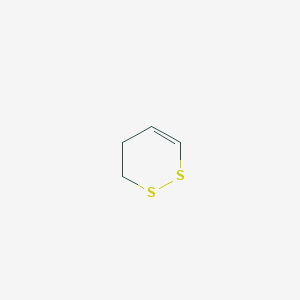
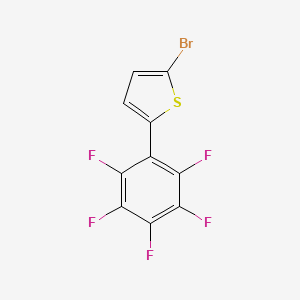
![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)
